molecular formula C15H14N2 B3035478 2-(Benzylamino)-2-phenylacetonitrile CAS No. 32153-18-7

2-(Benzylamino)-2-phenylacetonitrile

Cat. No.: B3035478
CAS No.: 32153-18-7
M. Wt: 222.28 g/mol
InChI Key: WSYPYLRSDUWYDD-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-phenylacetonitrile, also known as BAPN, is a compound of nitrogen, carbon, and hydrogen. It is an organic compound found in nature, and is used in many industrial and scientific applications. BAPN is a highly versatile compound, with a wide range of applications, from pharmaceuticals to fuel additives. It is also used in the synthesis of various compounds, and has been studied for its potential therapeutic properties.

Scientific Research Applications

Chemical Properties and Synthesis

2-Benzylamino-1-cyano-1,3-diphenylprop-1-ene is a notable product formed from the benzylation of phenylacetonitrile (Ganellin & Stolz, 1969). This compound is also created by benzylation of 1,3-diphenyl-2-iminobutyronitrile or heating the benzylamine enolate of 1-cyano-1,3-diphenylpropan-2-one. With excess benzylamine, disproportionation into phenylacetonitrile and N-benzylphenylacetamide occurs.

Catalysis and Chemical Reactions

A study investigated the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, revealing that 2-phenylacetonitrile can convert into benzoyl cyanide under certain conditions (Zhou et al., 2017). This process highlights the chemical versatility and potential catalytic applications of 2-(benzylamino)-2-phenylacetonitrile derivatives in organic synthesis.

Synthesis of Benzylamino Coumarin Derivatives

Benzylamino coumarin derivatives, with applications in various biological activities, are synthesized using nano magnetic sulfated zirconia as a catalyst. This method involves the reaction of 4-hydroxycoumarin, cyclic secondary amine, and aromatic aldehyde (Ghafuri, Ghorbani, & Rashidizadeh, 2014). The compound's role in these reactions underscores its importance in the synthesis of biologically significant molecules.

Environmental and Water Research

Phenylacetonitrile, closely related to this compound, has been identified as a nitrogenous disinfection byproduct in chlorinated drinking water. Its presence and effects highlight the need for understanding its behavior and potential impact on water quality (Ma et al., 2016).

Pharmaceutical Applications

Research into α-isopropyl-α-[3-[3-(3-methoxyphenoxy)propylamino]propyl]-α-phenylacetonitrile derivatives, which have significant Ca2+-antagonistic activity, indicates potential for pharmaceutical applications (Mitani et al., 1988). This underscores the potential of derivatives of this compound in medical research.

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For example, the SDS for Methyl benzoate, a related compound, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life .

Future Directions

The future directions in the study of these compounds could involve the synthesis and properties of organic compounds with anticonvulsant properties . Additionally, the development of new molecules with anticonvulsant properties could be effective in the treatment of epilepsy .

Properties

IUPAC Name

2-(benzylamino)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYPYLRSDUWYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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